[3-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methyl-carbamic acid tert-butyl ester [3-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methyl-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13688468
InChI: InChI=1S/C18H27BClNO4/c1-16(2,3)23-15(22)21(8)14-10-12(9-13(20)11-14)19-24-17(4,5)18(6,7)25-19/h9-11H,1-8H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)N(C)C(=O)OC(C)(C)C
Molecular Formula: C18H27BClNO4
Molecular Weight: 367.7 g/mol

[3-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methyl-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13688468

Molecular Formula: C18H27BClNO4

Molecular Weight: 367.7 g/mol

* For research use only. Not for human or veterinary use.

[3-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methyl-carbamic acid tert-butyl ester -

Specification

Molecular Formula C18H27BClNO4
Molecular Weight 367.7 g/mol
IUPAC Name tert-butyl N-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N-methylcarbamate
Standard InChI InChI=1S/C18H27BClNO4/c1-16(2,3)23-15(22)21(8)14-10-12(9-13(20)11-14)19-24-17(4,5)18(6,7)25-19/h9-11H,1-8H3
Standard InChI Key BNFGQSQKSWRGMM-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)N(C)C(=O)OC(C)(C)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)N(C)C(=O)OC(C)(C)C

Introduction

2.1. 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline

  • CAS No.: 2803281-62-9

  • Molecular Formula: C13H16BClF3NO2

  • Molecular Weight: 321.53 g/mol

  • Synonyms: 5-Amino-3-chloro-2-(trifluoromethyl)phenylboronic Acid Pinacol Ester .

2.2. 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

  • CAS No.: 865186-94-3

  • Molecular Formula: C11H15BClNO2

  • Molecular Weight: 239.51 g/mol

  • Appearance: White crystals .

2.3. 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

  • CAS No.: 960388-56-1

  • Synonyms: 3-Chloro-5-hydroxyphenylboronic acid pinacol ester .

3.1. Synthesis Principles

Compounds containing boronate esters are typically synthesized through reactions involving boronic acids or their esters. The presence of a carbamic acid ester suggests that this compound might be synthesized through a reaction involving an amine and a carbamoyl chloride or similar reagent.

3.2. Applications

Boronate esters are commonly used in Suzuki-Miyaura cross-coupling reactions, which are pivotal in organic synthesis for forming carbon-carbon bonds. The carbamic acid ester functionality can be used to introduce nitrogen-containing groups into molecules, which is important in pharmaceutical and agrochemical synthesis.

Safety and Handling

Given the lack of specific safety data for [3-Chloro-5-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-phenyl]-methyl-carbamic acid tert-butyl ester, general precautions for handling organic compounds should be applied. This includes wearing protective clothing, gloves, and working in a well-ventilated area.

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